N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 648924-37-2
VCID: VC16889167
InChI: InChI=1S/C21H18ClNO2/c1-25-20-11-10-18(22)13-19(20)21(24)23-14-15-6-5-9-17(12-15)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H18ClNO2
Molecular Weight: 351.8 g/mol

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide

CAS No.: 648924-37-2

Cat. No.: VC16889167

Molecular Formula: C21H18ClNO2

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide - 648924-37-2

Specification

CAS No. 648924-37-2
Molecular Formula C21H18ClNO2
Molecular Weight 351.8 g/mol
IUPAC Name 5-chloro-2-methoxy-N-[(3-phenylphenyl)methyl]benzamide
Standard InChI InChI=1S/C21H18ClNO2/c1-25-20-11-10-18(22)13-19(20)21(24)23-14-15-6-5-9-17(12-15)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24)
Standard InChI Key DOPSZWUKQUTKNJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3

Introduction

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a biphenyl core structure, along with a methoxy group and a chlorine atom at specific positions on the aromatic rings, making it a valuable scaffold for research and development in the pharmaceutical industry.

Synthesis Methods

The synthesis of N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide typically involves several key steps:

  • Formation of the Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling reactions, which involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

  • Introduction of the Chloro and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

  • Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction.

For industrial production, continuous flow chemistry can enhance yield and purity by controlling reaction conditions.

Mechanism of Action

The mechanism of action of N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide involves interactions with biological targets. The biphenyl structure facilitates π–π stacking interactions with aromatic residues in proteins, which may influence protein function. The benzamide group can form hydrogen bonds with amino acid residues, enhancing its biological activity and specificity towards certain targets.

Biological Activities and Applications

While specific biological activities of N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide are not detailed in the available literature, compounds with similar biphenyl structures have shown potential in various therapeutic areas, including anticancer and neuropsychiatric disorders. The biphenyl moiety is known to be prevalent in many active pharmaceutical ingredients, suggesting potential applications in drug development.

Comparison with Similar Compounds

Similar compounds, such as N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide, share the biphenyl core but differ in their functional groups, leading to distinct biological activities. For instance, the presence of a methyl group on the nitrogen atom in the latter compound can alter its chemical reactivity and biological interactions.

CompoundFunctional GroupsBiological Activity
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamideBiphenyl, methoxy, chlorine, benzamidePotential in drug development
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamideBiphenyl, methoxy, chlorine, N-methylbenzamideGPCR modulation, anticancer activity

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